
2-Iodopropane
Overview
Description
2-Iodopropane, also known as isopropyl iodide, is an organic iodine compound with the chemical formula C3H7I. It is a colorless liquid that is slightly soluble in water but miscible with organic solvents such as ethanol, ether, and benzene. This compound is commonly used as an alkylating agent in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodopropane can be synthesized through several methods:
From Isopropanol and Hydrogen Iodide: One common method involves the reaction of isopropanol with hydrogen iodide. The reaction typically occurs under reflux conditions, and the product is purified by distillation.
From 2-Bromopropane and Sodium Iodide: Another method involves the reaction of 2-bromopropane with sodium iodide in acetone.
From Glycerol, Iodine, and Phosphorus: A less common method involves the reaction of glycerol with iodine and phosphorus.
Industrial Production Methods: Industrial production of this compound often involves the large-scale application of the above-mentioned synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The product is typically stabilized with copper to prevent decomposition .
Chemical Reactions Analysis
2-Iodopropane undergoes various types of chemical reactions, including:
Substitution Reactions: As an alkyl iodide, this compound readily participates in nucleophilic substitution reactions. For example, it can react with nucleophiles such as hydroxide ions to form isopropanol.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form propene.
Oxidation and Reduction Reactions: While less common, this compound can be involved in oxidation and reduction reactions under specific conditions
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, or other nucleophiles in aqueous or alcoholic solutions.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products:
Substitution: Isopropanol, isopropyl ethers, and other substituted products.
Elimination: Propene
Scientific Research Applications
2-Iodopropane has a wide range of applications in scientific research:
Chemistry: It is used as an alkylating agent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It serves as an intermediate in the synthesis of certain drugs.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes .
Mechanism of Action
The primary mechanism of action of 2-iodopropane involves its role as an alkylating agent. It can transfer its alkyl group to nucleophilic sites on other molecules, forming covalent bonds. This property makes it useful in various chemical reactions, including the synthesis of complex organic molecules. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .
Comparison with Similar Compounds
2-Iodopropane can be compared with other alkyl iodides such as:
Methyl Iodide (CH3I): A simpler alkyl iodide with similar reactivity but different physical properties.
Ethyl Iodide (C2H5I): Another alkyl iodide with slightly different reactivity and applications.
1-Iodopropane (C3H7I): An isomer of this compound with different reactivity due to the position of the iodine atom.
Uniqueness: this compound is unique due to its specific structure, which influences its reactivity and the types of reactions it can undergo. Its secondary carbon-iodine bond makes it more reactive in certain substitution and elimination reactions compared to primary alkyl iodides .
Biological Activity
2-Iodopropane, also known as isopropyl iodide, is an organic compound with the formula . It has garnered interest in various fields due to its biological activities, particularly in antibacterial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and case studies.
This compound is classified as a halogenated alkane. Its structure allows it to participate in nucleophilic substitution reactions, which can lead to the formation of various biologically active compounds. The presence of iodine not only contributes to its reactivity but also influences its biological interactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of iodinated hydrocarbons, including this compound. Research indicates that iodinated compounds can effectively inhibit biofilm formation and bacterial growth. For instance, a study screened 22 iodinated hydrocarbons for their antibiofilm activity against Vibrio parahaemolyticus and Staphylococcus aureus, revealing that certain compounds could disrupt biofilm formation and reduce virulence factors such as motility and hemolytic activity .
Table 1: Antibacterial Activity of Iodinated Hydrocarbons
Compound | MIC (µg/mL) | Bactericidal Effect | Pathogen |
---|---|---|---|
This compound | 50 | Yes | Vibrio parahaemolyticus |
Iodopropynyl Butylcarbamate (IPBC) | 50 | Yes | Staphylococcus aureus |
Anticancer Properties
The potential of this compound as an anticancer agent has been explored through various studies. Its derivatives have shown promise in selectively targeting cancer cells while sparing normal cells. For example, modifications of related iodinated compounds have demonstrated significant cytotoxicity against breast cancer cell lines in vitro .
Case Study: Anticancer Activity Analysis
A systematic study evaluated the anticancer effects of this compound derivatives on human breast cancer cell lines MCF-7 (ER+) and SK-BR-3 (HER2+). The results indicated that specific structural modifications enhanced the cytotoxicity and selectivity towards cancer cells.
- Compound Structure : The introduction of functional groups significantly influenced the biological activity.
- Findings : Certain derivatives exhibited up to a twofold increase in potency compared to parent compounds.
Mechanistic Insights
The mechanism by which this compound exerts its biological effects involves interaction with cellular targets leading to disruption of cellular functions. For instance, its ability to form reactive intermediates can lead to oxidative stress within bacterial cells, ultimately resulting in cell death. Additionally, studies suggest that conformational changes in the compound may affect its reactivity and interaction with biological macromolecules .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-iodopropane in laboratory settings?
- Methodological Answer : this compound is commonly synthesized via nucleophilic substitution. One approach involves reacting acetone with iodine in the presence of sodium iodide (NaI) or hydrochloric acid (HCl), substituting a methyl group with iodine . Alternatively, alkylation reactions using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at room temperature or elevated temperatures (e.g., 60°C) are effective for introducing the iodine moiety . For reproducibility, ensure stoichiometric control and inert atmospheric conditions to minimize side reactions.
Q. What physicochemical properties of this compound are critical for experimental design?
- Methodological Answer : Key properties include:
- Density : 1.696–1.704 g/mL (critical for solvent layering and phase separation) .
- Refractive Index : 1.4987–1.4997 at 20°C (useful for purity assessment via refractometry) .
- Solubility : Sparingly soluble in water but miscible with alcohols and ethers (dictates solvent choice for reactions) .
- Stability : Discolors upon light/air exposure; store under inert gas (e.g., N₂) with copper stabilizers to inhibit decomposition .
Q. How should this compound be handled safely in laboratory environments?
- Methodological Answer :
- Storage : Use amber glassware, maintain temperatures below 25°C, and stabilize with copper to reduce iodide liberation .
- Ventilation : Employ fume hoods due to volatile organic compound (VOC) emissions and potential respiratory irritation .
- Disposal : Neutralize with alkaline solutions (e.g., NaOH) before incineration to minimize environmental release .
Advanced Research Questions
Q. How can reaction pathways involving this compound in organometallic syntheses be elucidated?
- Methodological Answer : Use ³¹P NMR spectroscopy (161.98 MHz) to monitor ligand-exchange reactions. For example, in reactions with [Cp*Fe(η⁴-P₅EtiPr)], track phosphorus coordination shifts to identify intermediates . Coupled with isotopic labeling (e.g., deuterated this compound-d₆), this method clarifies kinetic vs. thermodynamic product formation .
Q. What strategies resolve discrepancies in reported thermodynamic data for this compound?
- Methodological Answer : Validate heat capacity (Cp) using differential scanning calorimetry (DSC) or drop calorimetry. Literature reports a Cp of 0.8077 J/g·K at 298.15 K, but variations arise from purity (>99.9% required) and measurement techniques (e.g., adiabatic vs. isothermal) . Cross-reference with gas chromatography (GC) purity assays to isolate experimental error .
Q. How can residual this compound be quantified in complex reaction mixtures?
- Methodological Answer : Employ headspace gas chromatography (HS-GC) with flame ionization detection (FID) for volatile analytes. Calibrate against internal standards (e.g., n-decane) and validate limit of detection (LOD) ≤ 10 ppm . For non-volatile matrices, use ³¹P NMR with PPh₃ as an internal standard to quantify unreacted iodide species .
Q. What catalytic systems enhance the efficiency of this compound in alkylation reactions?
- Methodological Answer : Screen transition-metal catalysts (e.g., Pd/Cu) under Ullmann-type conditions to accelerate C–I bond activation. Optimize solvent polarity (e.g., DMF vs. THF) and base strength (K₂CO₃ vs. Cs₂CO₃) to favor SN2 mechanisms . Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization for rapid iteration .
Q. Data Contradiction and Validation
Q. How do conflicting solubility profiles of this compound impact solvent selection?
- Methodological Answer : While this compound is reported as "sparingly soluble" in water , trace moisture can hydrolyze it to isopropyl alcohol. Pre-dry solvents (e.g., molecular sieves in THF) and confirm solubility via cloud-point titration. Discrepancies may arise from stabilizers (e.g., copper) altering interfacial properties .
Q. Why do NMR yields differ from gravimetric yields in this compound reactions?
- Methodological Answer : NMR yields (using PPh₃ as an internal standard) may overestimate product formation due to residual solvent peaks or paramagnetic impurities. Cross-validate with gravimetric analysis after column chromatography and elemental analysis (EA) for iodine content .
Q. Experimental Design Considerations
Q. How to design a kinetic study for this compound in substitution reactions?
Properties
IUPAC Name |
2-iodopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7I/c1-3(2)4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKOJHQHASLBPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058788 | |
Record name | Propane, 2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; Discolored by air and light; [Hawley] Clear faintly yellow-green liquid; May discolor on light exposure; [MSDSonline] | |
Record name | Isopropyl iodide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8526 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
43.1 [mmHg] | |
Record name | Isopropyl iodide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8526 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
75-30-9 | |
Record name | Isopropyl iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyl iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 2-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propane, 2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-iodopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.782 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ISOPROPYL IODIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67K05OPZ0E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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